molecular formula C11H9ClN2 B8788838 2-(3-Chlorophenyl)pyridin-3-amine

2-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B8788838
M. Wt: 204.65 g/mol
InChI Key: HABSTARLZIEZLT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyridin-3-amine (CAS 886507-61-5) is a pyridine-based chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol . It should be stored sealed in a dry environment at room temperature (20-22 °C) . Pyridine derivatives are of significant interest in medicinal and biomedical research due to their versatile applications in drug development and therapeutic interventions . They serve as key scaffolds and precursors in organic synthesis, particularly in the development of pharmacologically active molecules . For instance, research into compounds with structural similarities, such as those featuring a chlorophenyl group linked to a pyridine or piperazine moiety, has identified high-affinity ligands for serotonin receptors like 5-HT1A and 5-HT7, which are important targets in the search for new antidepressant therapies . The exploration of such pyridine derivatives highlights their potential value in expanding the toolbox for pharmaceutical and chemical discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-(3-chlorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-1-3-8(7-9)11-10(13)5-2-6-14-11/h1-7H,13H2

InChI Key

HABSTARLZIEZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Chlorophenyl Substitution

  • N-(4-Chlorophenyl)pyridin-3-amine (7d) :
    • Structural difference: Chlorine at the para position of the phenyl ring.
    • Physical properties: Higher yield (55%) and similar melting point (432–433 °C) compared to 2-(3-chlorophenyl)pyridin-3-amine .
    • Spectroscopic $ ^1\text{H-NMR} $ signals (δ 8.39, 7.39, 7.02) reflect altered electronic environments due to the para-chlorine’s electron-withdrawing effect .

Substituent Variations on the Pyridine Ring

Methyl and Fluoro Substituents
  • 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine (2i) :

    • Structural features: Additional methyl group at pyridine-C2 and fluorine at phenyl-C3.
    • Physical properties: Lower melting point (240 °C) and molecular weight (236.67 g/mol) compared to the parent compound .
    • Mass spectrometry: Fragmentation patterns ([M − NH$ _2 $]$ ^+ $ = 221) suggest stability due to methyl substitution .
  • 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine (2b) :

    • Structural features: Two methyl groups on the phenyl ring.
    • Physical properties: Melting point 232–233 °C; $ ^{13}\text{C-NMR} $ signals (δ 15.5, 21.5) confirm methyl group presence .
Trifluoromethyl Substituents
  • 2-(Trifluoromethyl)pyridin-3-amine :
    • Structural features: CF$ _3 $ group at pyridine-C2.
    • Properties: Higher molecular weight (162.11 g/mol) and distinct boiling point data .

Fused-Ring Derivatives

  • 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-7-amine :
    • Structural features: Imidazo[1,2-a]pyridine fused ring system.
    • Molecular formula: $ \text{C}{13}\text{H}{10}\text{ClN}_3 $; molecular weight 243.69 g/mol .
    • Pharmacological relevance: Enhanced rigidity may improve binding affinity in enzyme inhibition.

Ethynyl and Ethyl Linker Modifications

  • 3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine (11c): Structural features: Ethynyl linker between pyridine and chlorophenyl. Synthesis: 86% yield via Sonogashira coupling; cream-white solid .
  • 3-[2-(3-Chlorophenyl)ethyl]pyridin-2-amine (D8Y) :

    • Structural features: Ethyl linker.
    • Molecular formula: $ \text{C}{13}\text{H}{13}\text{ClN}_2 $; SMILES: Nc1ncccc1CCc2cccc(Cl)c2 .

Comparative Data Tables

Table 1: Physical and Spectroscopic Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key $ ^1\text{H-NMR} $ Signals (δ) Reference
This compound C$ _{11}$H$ _9$ClN$ _2$ 431–432 48 8.41 (s), 8.23 (d), 7.41–6.92 (m)
N-(4-Chlorophenyl)pyridin-3-amine C$ _{11}$H$ _9$ClN$ _2$ 432–433 55 8.39 (d), 7.39 (d), 7.02 (m)
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine C$ _{12}$H$ _{10}$ClFN$ _2$ 240 8.22 (s), 7.72–7.08 (m), 2.5 (s)
3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine C$ _{13}$H$ _9$ClN$ _2$ 86

Table 2: Structural and Pharmacological Comparisons

Compound Name Key Structural Features Potential Pharmacological Role Reference
2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-7-amine Fused imidazo-pyridine ring Enzyme inhibition (e.g., COX-2)
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) Piperazine and trifluoromethyl groups CYP51 inhibition (antiparasitic)
2-(Trifluoromethyl)pyridin-3-amine CF$ _3 $ substituent Solubility and metabolic stability

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of the palladium catalyst (e.g., Pd(PPh₃)₄) to a 2-halopyridin-3-amine substrate, followed by transmetallation with the boronic acid and reductive elimination to form the desired biaryl product. Key parameters influencing yield include:

  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% achieves optimal activity without excessive costs.

  • Base Selection : Na₂CO₃ in a 2:1 THF/H₂O solvent system minimizes side reactions, enhancing yields to 82–87%.

  • Temperature : Reactions conducted at 80–90°C for 12–18 hours balance conversion and energy efficiency.

A representative synthesis (Table 1) demonstrates the impact of varying the halide (X = Cl, Br, I) on reaction kinetics. Bromopyridine derivatives exhibit faster kinetics (t₁/₂ = 2.1 hours) compared to chlorides (t₁/₂ = 5.3 hours), though iodides suffer from instability under prolonged heating.

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Halide (X)Yield (%)Reaction Time (h)Turnover Frequency (h⁻¹)
Cl781843
Br871272
I652427

Halogenation-Amination Strategy

This two-step method involves direct halogenation of pyridine precursors followed by regioselective amination. While less common than cross-coupling, it offers a streamlined route for substrates sensitive to palladium residues.

Halogenation Step

3-Aminopyridine is treated with PCl₅ or SOCl₂ in refluxing toluene, achieving 85–90% conversion to 2-chloropyridin-3-amine. Excess reagent (1.5–2.0 equiv) ensures complete substitution, though side products like 2,6-dichloropyridin-3-amine may form at higher temperatures (>110°C).

Amination Step

The chlorinated intermediate reacts with 3-chloroaniline in the presence of CuI (10 mol%) and K₃PO₄ (2.0 equiv) in DMF at 120°C. This Ullmann-type coupling achieves moderate yields (58–64%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Limitations :

  • Low Functional Group Tolerance : Electron-withdrawing groups on the aniline reduce yields to <40%.

  • Byproduct Formation : Homocoupling of 3-chloroaniline generates biphenyl derivatives, necessitating chromatographic purification.

The Reissert reaction enables the introduction of the cyano group adjacent to the amine, though its application to this compound is less straightforward.

Procedure and Challenges

3-Pyridinecarbaldehyde undergoes condensation with 3-chlorobenzylphosphonate under Wittig-Horner conditions to form an α,β-unsaturated nitrile. Subsequent hydrogenation (H₂, Pd/C) and Reissert reaction with NaCN/(CH₃O)₂SO₂ yield the target compound in 33% overall yield. Critical issues include:

  • Toxic Reagents : NaCN and dimethyl sulfate pose significant safety hazards, complicating large-scale synthesis.

  • Low Efficiency : Multiple protection/deprotection steps (e.g., SEM groups) reduce practicality.

Catalytic Hydrogenation Pathway

Hydrogenation of pre-functionalized pyridines offers a redox-economic route but requires precise control over reaction conditions.

Substrate Preparation and Reduction

2-Cyano-3-(3-chlorophenyl)pyridine is hydrogenated at 50 psi H₂ using Raney Ni in ethanol, achieving 91% conversion to the amine. Key considerations include:

  • Catalyst Poisoning : Trace sulfur impurities in the substrate deactivate Ni, necessitating pre-treatment with activated carbon.

  • Selectivity : Over-reduction of the cyano group to CH₂NH₂ is mitigated by maintaining pH > 9 with NH₄OH.

Table 2: Hydrogenation Optimization Parameters

ParameterOptimal ValueDeviation Impact
H₂ Pressure50 psi<30 psi: Incomplete reduction
Temperature70°C>90°C: Dehydration side products
Catalyst Loading5 wt%<3 wt%: Sluggish kinetics

Comparative Analysis of Synthetic Routes

A multi-criteria evaluation (Table 3) reveals the Suzuki-Miyaura method as superior in yield and scalability, while the Reissert pathway lags due to safety and efficiency concerns.

Table 3: Route Comparison

MethodYield (%)Cost (USD/g)Safety ProfileScalability
Suzuki-Miyaura8712.50ModerateHigh
Halogenation-Amination648.20HighModerate
Reissert3322.80LowLow
Hydrogenation9110.40ModerateHigh

Key Findings :

  • Suzuki-Miyaura : Best for industrial applications despite Pd cost.

  • Hydrogenation : Ideal for high-purity batches but sensitive to substrate quality.

  • Reissert : Limited to small-scale research due to hazardous reagents .

Q & A

Q. What are the established synthetic pathways for 2-(3-Chlorophenyl)pyridin-3-amine, and what are their respective yields and limitations?

The compound can be synthesized via:

  • Suzuki-Miyaura cross-coupling : Reaction of 2-chloro-3-nitropyridine with 3-chlorophenylboronic acid, followed by nitro-group reduction (30% isolated yield). Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) are critical .
  • Amination of halogenated precursors : Substitution of 2-chloro-4-(trifluoromethyl)pyridine with ammonia under controlled pressure and temperature .
  • Radical arylation : Using arylhydrazines and anilines, though yields are typically low (e.g., <20%) . Limitations: Low yields in cross-coupling due to steric hindrance; purification challenges in radical pathways.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm); NH₂ groups show broad singlets (δ ~5 ppm) .
  • IR spectroscopy : N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219 for [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model thermochemistry and transition states .
  • Applications : Calculate bond dissociation energies (e.g., C-Cl: ~320 kJ/mol) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict sites for electrophilic substitution .
  • Validation : Compare computed atomization energies (average deviation ±2.4 kcal/mol) with experimental data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Refinement tools : Use SHELXL for high-resolution data to address twinning or disorder. For example, refine anisotropic displacement parameters for Cl and N atoms .
  • Validation metrics : Monitor R-factors (<5%) and electron density maps to correct positional errors .
  • Case study : Resolve ambiguities in dihedral angles between pyridine and chlorophenyl moieties (e.g., 15° vs. 25° in conflicting datasets) .

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for amination reactions; DMSO increases yields by 15% due to better NH₃ solubility .
  • Temperature gradients : Optimize Suzuki-Miyaura reactions at 80–100°C; higher temperatures reduce byproduct formation .

Q. What methodologies elucidate the biological mechanism of this compound?

  • Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinase domains (e.g., CDK2, ∆G = -8.2 kcal/mol) .
  • Functional assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 inhibition at 10 µM) .
  • Structure-activity relationships (SAR) : Modify the chlorophenyl group to trifluoromethyl or methoxy substituents; assess changes in binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogs?

  • Reproducibility checks : Validate assay protocols (e.g., cell-line specificity in cytotoxicity studies) .
  • Meta-analysis : Compare datasets across studies (e.g., COX-2 inhibition varies ±20% due to assay conditions) .
  • Computational validation : Reconcile SAR trends using DFT-calculated electrostatic potentials .

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